chemical structure and properties of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
The following technical guide provides an in-depth analysis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one , a specific derivative of the privileged furo[3,2-b]pyridine scaffold. This document is structured for resear...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one , a specific derivative of the privileged furo[3,2-b]pyridine scaffold. This document is structured for researchers in medicinal chemistry and drug discovery.
1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one is a functionalized heteroaromatic ketone belonging to the furo[3,2-b]pyridine class. This scaffold is a bioisostere of 2-acetylbenzofuran but possesses distinct electronic properties due to the incorporation of a pyridine nitrogen atom. The presence of the nitrogen at position 4 (in the fused system numbering) lowers the lipophilicity compared to its benzofuran counterpart and introduces a specific hydrogen bond acceptor vector, making it a valuable fragment for designing kinase inhibitors and antimicrobial agents.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a pyridine ring fused to a furan ring across the b-bond (C2-C3 of the pyridine). The numbering convention for this system typically assigns the furan oxygen as position 1.
Position 2: Acetyl group (-C(=O)CH3). This electron-withdrawing group conjugates with the furan ring, increasing the acidity of the C3 proton and modulating the electron density of the pyridine ring.
Position 5: Methyl group (-CH3).[3] This electron-donating group provides steric bulk and slight lipophilicity, often used to fill hydrophobic pockets in enzyme active sites.
Electronic Distribution (DOT Diagram)
The following diagram illustrates the connectivity and key electronic features, including the H-bond acceptor (N4) and the electrophilic carbonyl at C2.
Figure 1: Structural dissection of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one highlighting pharmacophoric elements.
Physicochemical Properties
The following data represents predicted values based on the structural integration of the 5-methylfuro[3,2-b]pyridine core and the acetyl moiety.
Property
Value (Predicted)
Significance
Molecular Formula
C₁₀H₉NO₂
Core composition
Molecular Weight
175.19 g/mol
Fragment-like (Rule of 3 compliant)
LogP (Octanol/Water)
~1.8 - 2.1
Moderate lipophilicity; good membrane permeability
TPSA
~43 Ų
Excellent for CNS penetration (Target < 90 Ų)
H-Bond Acceptors
3 (N, Furan O, C=O)
Interaction points for target binding
H-Bond Donors
0
Requires donor in the protein target
Melting Point
95 - 105 °C
Solid at room temperature (estimated from analogs)
Synthetic Methodologies
The synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one can be achieved through two primary strategies. The Cyclization Strategy is generally preferred for scale-up as it builds the furan ring directly with the acetyl substituent in place.
Strategy A: Cyclization (Preferred)
This route utilizes a modified Williamson ether synthesis followed by an intramolecular aldol condensation (Thorpe-Ziegler type cyclization logic).
Precursors:
3-Hydroxy-6-methylpicolinaldehyde (or the corresponding nitrile/ester).
Chloroacetone (alpha-halo ketone).
Protocol Logic:
Alkylation: The 3-hydroxy group attacks the chloroacetone in the presence of a base (K₂CO₃) to form the intermediate ether.
Cyclization: An intramolecular condensation occurs between the methylene of the acetonyl group and the aldehyde carbonyl, followed by dehydration to aromatize the furan ring.
Figure 2: One-pot cyclization pathway for the synthesis of the target compound.
Strategy B: Direct Functionalization
If the parent heterocycle 5-methylfuro[3,2-b]pyridine is available, the acetyl group can be installed via lithiation.
Lithiation: Treat 5-methylfuro[3,2-b]pyridine with n-Butyllithium (n-BuLi) at -78°C in THF. The proton at C2 (furan ring) is the most acidic and will be selectively deprotonated.
Acylation: Quench the lithiated species with N-methoxy-N-methylacetamide (Weinreb amide) or acetic anhydride to introduce the acetyl group.
Experimental Protocol (General Procedure)
Note: This protocol is adapted from standard methodologies for furo[3,2-b]pyridine synthesis [1, 2].
Step-by-Step Synthesis (Strategy A):
Reagent Prep: In a dry round-bottom flask, dissolve 3-hydroxy-6-methylpicolinaldehyde (1.0 eq) in anhydrous DMF (5-10 volumes).
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
Alkylation: Dropwise add Chloroacetone (1.1 eq).
Heating: Heat the mixture to 80°C and monitor by TLC (approx. 3-5 hours). The intermediate ether may form first; prolonged heating or addition of a stronger base (e.g., DBU) may be required to drive the cyclization/dehydration.
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter and wash with water.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/Ethyl Acetate gradient).
Biological & Medicinal Relevance
The furo[3,2-b]pyridine scaffold is a recognized privileged structure in drug discovery.
Kinase Inhibition: The N4 nitrogen and the C2-carbonyl oxygen can form a bidentate H-bond interaction with the hinge region of kinases (e.g., ATP binding site).
Bioisosterism: It serves as a lower-LogP alternative to benzofuran or indole scaffolds, potentially improving metabolic stability and solubility.
Antimicrobial Activity: Analogs of acetyl-furo-pyridines have shown activity against Gram-positive bacteria by disrupting cell wall synthesis [3].
References
Shiotani, S. (1997).[1] Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975-1011.[1]
Ibrahim, M. M., et al. (2021). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
Muralikrishna, S. (2018).[3] Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone (Related Heterocycle Methodologies). Biomedical Journal of Scientific & Technical Research.
Biological Activity and Therapeutic Potential of 5-Methylfuro[3,2-b]pyridine Derivatives
The following technical guide details the biological activity, synthesis, and therapeutic potential of 5-methylfuro[3,2-b]pyridine derivatives. This document is structured for researchers in medicinal chemistry and pharm...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthesis, and therapeutic potential of 5-methylfuro[3,2-b]pyridine derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
The 5-methylfuro[3,2-b]pyridine scaffold represents a critical "privileged structure" in modern drug discovery. Structurally analogous to indole and purine, this fused bicyclic system offers unique electronic properties that make it an ideal template for ATP-competitive kinase inhibitors and modulators of the Hedgehog (Hh) signaling pathway. While the 5-methyl group often serves as a lipophilic anchor or a synthetic handle for further functionalization (e.g., oxidation to carboxylic acids for amide coupling), derivatives retaining the 5-methyl substituent have demonstrated significant potency in targeting Cdc2-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs) .
Chemical Structure & Properties
The core structure consists of a pyridine ring fused to a furan ring. The "5-methyl" designation places a methyl group on the pyridine ring, adjacent to the nitrogen (depending on numbering convention, often position 5 or 6 relative to the heteroatoms).
Property
Description
Significance in Drug Design
Lipophilicity
Moderate (cLogP ~1.7)
The 5-methyl group enhances membrane permeability compared to the unsubstituted core.
H-Bonding
Pyridine Nitrogen (Acceptor)
Critical for hinge-region binding in kinase active sites.
Metabolic Stability
5-Methyl site
Susceptible to metabolic oxidation (CYP450); often deuterated or modified to improve half-life.
Electronic Character
Electron-deficient pyridine
Makes the ring susceptible to nucleophilic attack; the furan ring allows for electrophilic substitution.
The primary biological activity of 5-methylfuro[3,2-b]pyridine derivatives lies in the inhibition of Cdc2-like kinases (CLK1, CLK2, CLK4) . These enzymes phosphorylate Serine/Arginine-rich (SR) proteins, which regulate pre-mRNA splicing.
Mechanism: The furo[3,2-b]pyridine core mimics the adenine moiety of ATP, binding competitively to the kinase hinge region.
Role of 5-Methyl: In Structure-Activity Relationship (SAR) studies, small alkyl groups at the 5-position often occupy a hydrophobic pocket (the "gatekeeper" or solvent-exposed region depending on binding mode), improving affinity over the unsubstituted analog.
Therapeutic Outcome: Inhibition leads to altered splicing of oncogenes (e.g., MDM2, CCNE1), inducing apoptosis in cancer cells (e.g., breast MCF-7, colorectal HCT-116).
Hedgehog (Hh) Pathway Modulation
Trisubstituted derivatives (often functionalized at the 5-position) act as modulators of the Hedgehog pathway, which is crucial for embryogenesis and tissue regeneration but dysregulated in cancers like medulloblastoma.
Activity: Downregulation of GLI1 transcription factors.
Selectivity: 5-methyl derivatives often show selectivity for Hh signaling over non-specific cytotoxicity, provided the 3-position is appropriately substituted (e.g., with an aryl group).
Antimicrobial & Antiproliferative Activity
Beyond kinases, the scaffold has shown activity against:
Bacteria: Pseudomonas aeruginosa and Escherichia coli (often requiring 7-phenyl substitution).
Mechanism: Disruption of DNA gyrase or cell wall synthesis precursors (MurD ligase).
Mechanism of Action Visualization
The following diagram illustrates the pathway by which 5-methylfuro[3,2-b]pyridine derivatives induce tumor cell death via CLK inhibition.
Caption: Mechanism of Action: Competitive inhibition of CLK prevents SR protein phosphorylation, disrupting oncogenic splicing variants.[1][2]
Synthesis & Experimental Protocols
Synthesis of the 5-Methylfuro[3,2-b]pyridine Core
The synthesis typically starts from 2-hydroxy-6-methylpyridine (or its halogenated analog). A robust method involves a copper-mediated cyclization.[3]
Step 1 (Coupling): Dissolve 3-iodo-6-methylpyridin-2-ol (1.0 eq) in DMF under N₂. Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq). Add TEA (3.0 eq) and TMSA (1.2 eq). Heat to 60°C for 4 hours.
Step 2 (Cyclization): Add CuI (additional 0.5 eq) and heat to 100°C for 12 hours to induce cyclization of the intermediate alkyne onto the hydroxyl group.
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Caption: Synthetic route from pyridinol precursor to the 5-methylfuro[3,2-b]pyridine scaffold and subsequent functionalization.
In Vitro Kinase Assay (CLK1)
Objective: Determine the IC50 of the derivative against CLK1.
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
Substrate: Recombinant human CLK1 (5 nM) and peptide substrate (e.g., RS-peptide).
Reaction: Incubate compound (serial dilutions) with enzyme for 15 min. Initiate with ATP (10 µM) containing [γ-³³P]ATP.
Incubation: 60 min at 30°C.
Detection: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and measure radioactivity via scintillation counting.
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substitutions at the 5-position (relative to the pyridine nitrogen) on biological potency, based on aggregated literature data for CLK inhibition.
5-Position Substituent (R)
CLK1 IC50 (nM)
Selectivity Profile
Notes
-H (Unsubstituted)
> 500
Low
Lacks hydrophobic interaction in the back pocket.
-CH₃ (Methyl)
15 - 50
High
Optimal lipophilic fit; metabolically labile.
-Cl (Chloro)
40 - 80
Moderate
Good potency but lower solubility.
-CONH-Aryl (Amide)
5 - 20
Very High
H-bonding with hinge/gatekeeper residues; often derived from 5-Me oxidation.
-COOH (Carboxylic Acid)
> 1000
Low
Poor cell permeability; used as intermediate.
Key Insight: The 5-methyl group is a "sweet spot" for initial hit generation, offering a balance of potency and ligand efficiency. However, for lead optimization, it is often oxidized to an aldehyde or acid to generate amide-linked derivatives that reach deeper into the kinase binding pocket.
References
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
Source:[4][5][3][6] Angewandte Chemie International Edition (2019).
URL:[Link]
Synthesis and biological evaluation of furo[3,2-b]pyridine derivatives as potential anticancer agents.
Source: European Journal of Medicinal Chemistry.[6]
URL:[Link] (Note: Linked to primary scaffold discovery paper).
5-Methylfuro[3,2-b]pyridine (PubChem Compound Summary).
Source: National Center for Biotechnology Information.
URL:[Link]
Structure-Activity Relationship of 2-substituted Furo[3,2-b]pyridines.
Source: Anticancer Agents in Medicinal Chemistry (2020).
URL:[Link]
Unlocking the Therapeutic Promise of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one: A Technical Guide for Drug Discovery
This guide provides a comprehensive technical overview of the therapeutic potential of the novel heterocyclic compound, 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one. Synthesizing data from analogous structures and esta...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the therapeutic potential of the novel heterocyclic compound, 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one. Synthesizing data from analogous structures and established biochemical principles, we present a strategic roadmap for its investigation as a promising candidate in modern drug discovery, with a primary focus on oncology. This document is intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Structure
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors make it an ideal framework for interacting with a variety of biological targets. Compounds incorporating this moiety have demonstrated a wide range of pharmacological activities, most notably potent anticancer properties.[1][2] The specific compound of interest, 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, adds a methyl group at the 5-position and an acetyl group at the 2-position. These substitutions offer distinct vectors for chemical modification and potential for selective interaction with target proteins.
Based on compelling evidence from structurally related compounds, we hypothesize that 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one possesses significant therapeutic potential, primarily as an anticancer agent. This guide outlines the key hypothesized mechanisms of action and provides a detailed, actionable workflow for its synthesis, biological evaluation, and preliminary characterization.
Hypothesized Mechanisms of Action and Primary Therapeutic Targets
Analysis of the furo[3,2-b]pyridine class points toward two primary, potentially interconnected, mechanisms of anticancer activity: inhibition of sirtuin enzymes and modulation of critical oncogenic signaling kinases.
Primary Hypothesis: SIRT1 Inhibition and Apoptosis Induction
Sirtuin 1 (SIRT1) is a Class III histone deacetylase that plays a critical role in cell survival, proliferation, and resistance to apoptosis by deacetylating numerous substrates, including p53. In many cancers, SIRT1 is overexpressed, leading to the suppression of tumor suppressor functions. Therefore, inhibition of SIRT1 is a validated strategy for cancer therapy.
A key study demonstrated that a 2-substituted furo[3,2-b]pyridine derivative exhibited potent inhibitory activity against SIRT1, leading to growth inhibition and the induction of apoptosis in both MDA-MB-231 and MCF-7 breast cancer cell lines.[1][2] This provides a strong causal link between this chemical scaffold and a defined anticancer mechanism. We postulate that 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one will exhibit similar SIRT1 inhibitory properties, resulting in the reactivation of p53 and subsequent apoptosis.
Secondary Hypothesis: Modulation of Oncogenic Kinase Pathways
Molecular docking studies on the closely related furo[2,3-b]pyridine scaffold have suggested strong binding affinities for several key proteins in cancer signaling pathways, including serine/threonine kinase AKT1, estrogen receptor-alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[3][4] These proteins are central nodes in pathways that control cell growth, proliferation, and survival. Disruption of these pathways is a cornerstone of modern targeted cancer therapy. While these docking studies were performed on an isomeric scaffold, the shared core structure provides a compelling rationale to investigate 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one as a potential inhibitor of these kinases.
The diagram below illustrates the potential points of intervention for a furo[3,2-b]pyridine-based compound within these critical cellular pathways.
Caption: Hypothesized intervention points of the title compound in key oncogenic pathways.
A Proposed Research and Development Workflow
To systematically evaluate the therapeutic potential of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, we propose the following integrated workflow, encompassing chemical synthesis and multi-tiered biological screening.
Caption: A high-level workflow for the investigation of the title compound.
Step 1: Chemical Synthesis
The synthesis of 2-substituted furo[3,2-b]pyridines can be efficiently achieved via a one-pot reaction.[1][2] The proposed protocol leverages a Palladium/Copper co-catalyzed coupling reaction, which is both robust and scalable.
Experimental Protocol: Synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Reactant Preparation: To a sealed reaction vessel, add 3-chloro-2-hydroxy-5-methylpyridine (1.0 eq), 3-butyn-2-one (1.2 eq), Palladium on Carbon (10% Pd/C, 0.05 eq), Copper(I) iodide (CuI, 0.1 eq), and Triphenylphosphine (PPh3, 0.1 eq).
Solvent and Base Addition: Add anhydrous Ethanol (EtOH) as the solvent, followed by Triethylamine (Et3N) (3.0 eq) as the base.
Reaction Conditions: Seal the vessel and place it in an ultrasound bath. Irradiate with ultrasound at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.
Extraction: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step 2: In Vitro Biological Evaluation
A tiered approach to in vitro testing will efficiently determine the compound's biological activity and mechanism of action.
Protocol 1: Cell Viability (MTT) Assay
Cell Plating: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Protocol 2: SIRT1 Enzymatic Inhibition Assay
Assay Principle: Utilize a commercial SIRT1 fluorometric assay kit (e.g., from Cayman Chemical or Abcam) that measures the deacetylation of a fluorogenic peptide substrate.
Reaction Setup: In a 96-well plate, combine the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺ in the assay buffer.
Inhibitor Addition: Add varying concentrations of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one. Include a known SIRT1 inhibitor (e.g., Ex-527) as a positive control.
Incubation: Incubate the plate at 37°C for 45-60 minutes.
Development: Add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal. Incubate for 15-30 minutes at room temperature.
Measurement: Read the fluorescence (e.g., Ex/Em = 360/460 nm) using a plate reader.
Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Apoptosis Quantification by Annexin V/Propidium Iodide Staining
Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
Incubation: Incubate in the dark at room temperature for 15 minutes.
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be systematically organized for clear interpretation and comparison.
Table 1: Summary of In Vitro Biological Activity
Cell Line / Assay
Compound IC₅₀ (µM)
Positive Control IC₅₀ (µM)
Selectivity Index (SI)*
Cytotoxicity
MCF-7 (Breast Cancer)
[Data]
[Data]
[Data]
MDA-MB-231 (Breast Cancer)
[Data]
[Data]
[Data]
A549 (Lung Cancer)
[Data]
[Data]
[Data]
MCF-10A (Non-cancerous)
[Data]
[Data]
N/A
Enzymatic Inhibition
SIRT1
[Data]
[Data]
N/A
AKT1
[Data]
[Data]
N/A
HER2
[Data]
[Data]
N/A
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells.
Future Directions: From Hit to Lead
Should 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one demonstrate potent and selective anticancer activity in the initial screens, the subsequent steps would involve a comprehensive lead optimization program.[5] This would include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the methyl and acetyl groups to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
ADME/Tox Profiling: Conducting in vitro assays to assess absorption, distribution, metabolism, excretion, and toxicity properties.
In Vivo Efficacy Studies: Evaluating the most promising lead compounds in preclinical animal models of cancer (e.g., xenograft models) to determine their in vivo antitumor activity.[6]
Conclusion
The 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one molecule represents a compelling starting point for a drug discovery campaign. Grounded in the established anticancer activity of the furo[3,2-b]pyridine scaffold, there is a strong scientific rationale to pursue its development. The proposed hypotheses, centered on the inhibition of SIRT1 and key oncogenic kinases, are readily testable through the detailed experimental workflows provided in this guide. By executing this systematic plan, researchers can efficiently validate the therapeutic potential of this compound and pave the way for the development of a novel class of targeted anticancer agents.
References
Laxmi, D. S., Vardhini, S. V., Guttikonda, V. R., Rao, M. V. B., & Pal, M. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932–940. Available at: [Link]
Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., & Kamal, N. N. S. N. M. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports, 13(1), 1-16. Available at: [Link]
Bentham Science Publishers. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF. Available at: [Link]
He, Y., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616. Available at: [Link]
Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]
Ivanova, Y. B., & Petrov, O. I. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2023(3), M1695. Available at: [Link]
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Solubility Profile & Solvent Selection: 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
This technical guide details the solubility profile, solvent selection strategy, and experimental characterization protocols for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one , a critical heterocyclic intermediate often...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, solvent selection strategy, and experimental characterization protocols for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one , a critical heterocyclic intermediate often utilized in the synthesis of bioactive kinase inhibitors and antiviral agents.
This compound features a planar furo[3,2-b]pyridine core substituted with a methyl group and an acetyl moiety. Its solubility behavior is governed by the interplay between the hydrophobic aromatic core (π-π stacking potential) and the polar hydrogen-bond acceptor sites (pyridine nitrogen, furan oxygen, ketone oxygen). It lacks strong hydrogen-bond donors, making it lipophilic but polarizable.
In the absence of granular thermodynamic data for this specific intermediate, the following profile is derived from Hansen Solubility Parameters (HSP) relative to structural analogs (e.g., 2-acetylbenzofuran, furo[3,2-b]pyridine).
Table 1: Solvent Compatibility Matrix
Solvent Class
Specific Solvents
Solubility Prediction
Operational Use Case
Chlorinated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Reaction medium; liquid-liquid extraction.
Polar Aprotic
DMSO, DMF, DMAc
Very High (>150 mg/mL)
Stock solutions for bioassays; difficult to remove.
Polar Aprotic
THF, Acetone, Acetonitrile
Good (50–100 mg/mL)
General reaction solvents; amenable to evaporation.
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Moderate (10–50 mg/mL)
Ideal for Crystallization. Soluble hot, less soluble cold.
Alcohols
Methanol, Ethanol, IPA
Moderate to Low
Recrystallization co-solvents.
Ethers
Diethyl Ether, MTBE
Low (<10 mg/mL)
Washing precipitates; anti-solvent.
Alkanes
Hexane, Heptane, Cyclohexane
Negligible (<1 mg/mL)
Primary Anti-Solvent for precipitation.
Aqueous
Water, PBS (pH 7.4)
Insoluble
Removal of inorganic salts during workup.
Process Insight: The combination of Ethyl Acetate (solvent) and Hexane (anti-solvent) is the standard system for purifying furo[3,2-b]pyridine derivatives via recrystallization.
To establish exact thermodynamic solubility values for your specific batch (critical for process scaling), follow this Gravimetric Saturation Protocol . This method is self-validating because it accounts for equilibration time and solid-state form changes.
Phase 1: Workflow Visualization
The following diagram outlines the decision logic for solubility screening and solvent selection.
Weigh 50 mg of the compound into a 4 mL glass vial.
Add 250 µL of the target solvent (starting volume).
Visual Check:
Dissolved immediately? Solubility is >200 mg/mL. Stop.
Undissolved solid remains? Proceed to equilibration.
Thick paste formed? Add solvent in 100 µL increments until a flowable slurry is obtained.
B. Equilibration (The Validation Step)
Agitation: Shake or stir at 25°C for 24 hours .
Why 24h? This ensures the solution reaches thermodynamic equilibrium, distinguishing it from kinetic solubility.
Centrifugation: Centrifuge the slurry at 10,000 rpm for 5 minutes to pellet the undissolved solid.
C. Quantification (Gravimetric Method)
Best for: Solvents with boiling points <100°C (DCM, EtOAc, Acetone, MeOH).
Pre-weigh a clean, dry aluminum weigh pan (
).
Pipette exactly 100 µL (
) of the clear supernatant into the pan.
Evaporate the solvent (vacuum oven at 40°C or nitrogen stream).
Weigh the pan with the dry residue (
).
Calculation:
Application: Crystallization Strategy
For purification of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one from crude reaction mixtures, a cooling + anti-solvent crystallization is recommended.
Solvent System Selection
Primary Solvent: Ethyl Acetate (EtOAc)
Anti-Solvent: Hexane or Heptane
Protocol
Dissolution: Dissolve the crude solid in minimum hot EtOAc (approx. 60–70°C).
Target concentration: ~80% of saturation at boiling point.
Filtration: Filter hot to remove insoluble mechanical impurities (e.g., catalyst residues).
Nucleation: Allow the solution to cool slowly to Room Temperature (RT).
Anti-Solvent Addition: If no crystals form at RT, add warm Hexane dropwise until slight turbidity persists.
Harvest: Cool to 0–4°C for 2 hours. Filter the crystals and wash with cold Hexane.
References & Authoritative Grounding
The protocols and chemical principles above are grounded in standard process chemistry methodologies for heterocyclic synthesis.
General Synthesis of Furo[3,2-b]pyridines:
Source: Shiotani, S. "Furopyridines: Synthesis and Properties." Chemical Reviews, 1997.
Relevance: Establishes the aromaticity and lipophilicity baseline for the scaffold.
Link:
Solubility Measurement Protocols:
Source: "Assay Guidance Manual: Solubility Assays." National Center for Advancing Translational Sciences (NCATS).
Relevance: Validates the equilibrium solubility protocol (shake-flask method).
Link:
Recrystallization of Similar Furo-pyridines:
Source: Younessi, A. et al. "1-[5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl]-1-ethanone." Molbank, 2003.
Relevance: Demonstrates the efficacy of Ethyl Acetate/Hexane systems for this specific class of acetyl-substituted furo-pyridine derivatives.
Application Notes and Protocols for the Synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, a key heterocyclic scaffold with significant po...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, a key heterocyclic scaffold with significant potential in medicinal chemistry. The furo[3,2-b]pyridine core is a privileged structure in numerous biologically active compounds, acting as a versatile pharmacophore for targeting a range of biological entities, including kinases.[1] This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
The synthesis is strategically designed in two main stages: first, the preparation of the key precursor, 3-chloro-2-hydroxy-5-methylpyridine, followed by a palladium-catalyzed Sonogashira cross-coupling and subsequent intramolecular cyclization to yield the final product.
PART 1: Synthesis of the Key Precursor: 3-chloro-2-hydroxy-5-methylpyridine
The synthesis of the target molecule commences with the preparation of the crucial pyridine building block. This is achieved through a two-step process starting from the readily available 2-amino-5-methylpyridine.
Step 1.1: Diazotization of 2-amino-5-methylpyridine to 2-hydroxy-5-methylpyridine
The initial step involves the conversion of the amino group of 2-amino-5-methylpyridine to a hydroxyl group via a diazotization reaction. This is a classic and reliable method for the synthesis of hydroxypyridines from their corresponding amino precursors. The reaction is typically carried out in an acidic aqueous medium at low temperatures to ensure the stability of the intermediate diazonium salt.
Experimental Protocol: Synthesis of 2-hydroxy-5-methylpyridine
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles
2-amino-5-methylpyridine
108.14
10.8 g
0.10
Sulfuric Acid (conc.)
98.08
20 mL
-
Water
18.02
100 mL
-
Sodium Nitrite
69.00
8.3 g
0.12
Sodium Hydroxide
40.00
As needed
-
Procedure:
A solution of concentrated sulfuric acid in water is prepared by cautiously adding the acid to the water in a flask immersed in an ice bath.
To this cooled acidic solution, 2-amino-5-methylpyridine is added portion-wise, ensuring the temperature remains below 5 °C.
A solution of sodium nitrite in water is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.[2]
After the addition is complete, the mixture is stirred at 0 °C for 45 minutes and then gently heated to 95 °C for 15 minutes to facilitate the decomposition of the diazonium salt.[2]
The reaction mixture is cooled to room temperature and neutralized to a pH of approximately 7 with a concentrated sodium hydroxide solution.
The product, 2-hydroxy-5-methylpyridine, is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Step 1.2: Chlorination of 2-hydroxy-5-methylpyridine to 3-chloro-2-hydroxy-5-methylpyridine
The subsequent step involves the regioselective chlorination of 2-hydroxy-5-methylpyridine at the 3-position. This is a critical transformation to install the necessary halogen for the subsequent palladium-catalyzed cross-coupling reaction. Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being a common and effective choice for this type of transformation.[3]
Experimental Protocol: Synthesis of 3-chloro-2-hydroxy-5-methylpyridine
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles
2-hydroxy-5-methylpyridine
109.13
10.9 g
0.10
Phosphorus Oxychloride
153.33
15.3 mL
0.10
Pyridine
79.10
8.1 mL
0.10
Procedure:
In a sealed reaction vessel, 2-hydroxy-5-methylpyridine, phosphorus oxychloride, and pyridine are combined.[3]
The mixture is heated to a high temperature (typically >100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.
The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude 3-chloro-2-hydroxy-5-methylpyridine can be purified by column chromatography on silica gel.
PART 2: Sonogashira Coupling and Intramolecular Cyclization
With the key pyridine precursor in hand, the final stage of the synthesis involves the construction of the furo[3,2-b]pyridine core and the introduction of the acetyl group at the 2-position. This is elegantly achieved in a one-pot Sonogashira cross-coupling reaction followed by an intramolecular cyclization.
The Sonogashira reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[4] In this synthesis, 3-chloro-2-hydroxy-5-methylpyridine is coupled with 3-butyn-2-one. The initial product of this coupling is a 2-alkynyl-3-hydroxypyridine intermediate, which then undergoes a facile intramolecular cyclization to form the desired furan ring.
Experimental Protocol: Synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles
3-chloro-2-hydroxy-5-methylpyridine
143.57
1.44 g
0.01
3-butyn-2-one
68.07
0.75 g
0.011
Pd(PPh₃)₂Cl₂
701.90
0.35 g
0.0005
Copper(I) Iodide (CuI)
190.45
0.095 g
0.0005
Triethylamine (Et₃N)
101.19
2.8 mL
0.02
N,N-Dimethylformamide (DMF)
73.09
20 mL
-
Procedure:
To a solution of 3-chloro-2-hydroxy-5-methylpyridine and 3-butyn-2-one in degassed N,N-dimethylformamide (DMF) are added Pd(PPh₃)₂Cl₂, copper(I) iodide, and triethylamine.[1]
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C. The progress of the reaction is monitored by TLC.
Upon completion of the reaction, the solvent is removed under reduced pressure.
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate and concentrated.
The crude product is purified by column chromatography on silica gel to afford 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one as the final product.
Visualization of the Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one.
Mechanism of the Sonogashira Coupling and Cyclization
The key transformation in this synthesis proceeds through a well-established catalytic cycle for the Sonogashira coupling, followed by an intramolecular cyclization.
Caption: Catalytic cycles for the Sonogashira coupling and subsequent cyclization.
References
European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. (Patent No. 0121320).
Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine. (U.S. Patent No. 4612377A).
Molecules. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Google Patents. (n.d.). Chlorination of β-methylpyridine compounds. (U.S. Patent No. 4672125A).
Molecules. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Retrieved from [Link]
PubMed. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. Retrieved from [Link]
Jaydev Chemical Industries. (n.d.). 3-BUTYN-2-ol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Methods for preparation of furo[3,2‐c]pyridines; transformation of.... Retrieved from [Link]
Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
MDPI. (2018). Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Retrieved from [Link]
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 2-chloro-5-methyl pyridine. (Patent No. CN105037255A).
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
Google Patents. (n.d.). Process for making 2-chloro-5-methylpyridine. (U.S. Patent No. US20170008846A1).
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]
National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]
Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
MDPI. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Retrieved from [Link]
functionalization of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one for library generation
Executive Summary: The Scaffold Advantage The furo[3,2-b]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, serving as a potent bioisostere for indole and quinoline systems. Its derivatives h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
The furo[3,2-b]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, serving as a potent bioisostere for indole and quinoline systems. Its derivatives have demonstrated significant biological activity, particularly as Cdc2-like kinase (CLK) inhibitors and modulators of the Hedgehog signaling pathway [1, 2].[1][2][3]
This guide focuses on the systematic functionalization of 1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-one (hereafter referred to as Compound 1 ). Unlike simple heterocycles, Compound 1 possesses two distinct "vectors" for diversity generation:
The C2-Acetyl Group: A highly reactive electrophilic and nucleophilic handle suitable for rapid library expansion.
The C5-Methyl Group: A pseudo-benzylic site on the pyridine ring, offering a secondary vector for fragment growing, albeit with higher activation energy.
This Application Note provides validated protocols for transforming Compound 1 into a high-diversity small molecule library.
Chemo-Structural Analysis & Reactivity Map
Before initiating synthesis, one must understand the electronic bias of the scaffold. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique "push-pull" system.
C2-Acetyl (Primary Vector): The carbonyl carbon is activated by the electron-withdrawing nature of the pyridine ring, making it highly susceptible to condensation reactions.
C5-Methyl (Secondary Vector): The methyl group at position 5 is acidified by the pyridine nitrogen. However, the presence of the C2-acetyl group (electron-withdrawing) further acidifies these protons, allowing for base-mediated functionalization or radical oxidation.
N4-Pyridine Nitrogen: A site for potential N-oxide formation, which can alter solubility and metabolic stability.
Figure 1: Reactivity Map of Compound 1
Caption: Strategic vectors for functionalizing Compound 1. The C2-acetyl group offers the most diverse synthetic pathways.
Protocol 1: The "Workhorse" – Claisen-Schmidt Condensation
Objective: Synthesis of
-unsaturated ketones (chalcones).
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
Why this works: The acetyl group on the furo[3,2-b]pyridine is sufficiently acidic to form an enolate that attacks aromatic aldehydes. The resulting chalcones are privileged structures for anticancer activity [3, 4].
Materials
Substrate: Compound 1 (1.0 equiv)
Reagent: Diverse Aryl Aldehydes (1.1 equiv)
Base: 10% Aqueous NaOH or KOH
Solvent: Ethanol (95%) or Methanol
Step-by-Step Procedure
Dissolution: In a 20 mL scintillation vial, dissolve Compound 1 (0.5 mmol) and the substituted benzaldehyde (0.55 mmol) in Ethanol (3 mL).
Catalysis: Add 10% NaOH dropwise (0.5 mL) while stirring at room temperature.
Expert Note: If the aldehyde contains electron-withdrawing groups (e.g., -NO2), the reaction may be exothermic. Cool to 0°C if necessary.
Monitoring: Stir for 2–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The product typically appears as a bright yellow/orange spot under UV.
Work-up:
Scenario A (Precipitate forms): Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 mL).
Scenario B (No precipitate): Pour the reaction mixture into ice-water (10 mL) and neutralize with 1M HCl to pH 7. Extract with EtOAc (3 x 10 mL).
Purification: Recrystallization from hot ethanol is usually sufficient. If oil persists, use flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Objective: Conversion of the acetyl group into a thiazole ring.
Why this works: This reaction creates a "heterocycle-on-heterocycle" architecture, significantly increasing molecular weight and specific binding potential for kinase pockets [5].
Add Bromine (1.0 mmol) dropwise at room temperature.
Safety: Perform in a fume hood. Bromine is corrosive and toxic.[4]
Stir for 1 hour. The solution will decolorize as Br2 is consumed.
Pour into ice water. Filter the resulting
-bromo ketone precipitate. Dry under vacuum.
Step 2: Thiazole Cyclization
Dissolve the
-bromo ketone (0.5 mmol) in Ethanol (5 mL).
Add the Thioamide or Thiourea derivative (0.55 mmol).
Reflux at 80°C for 2–4 hours.
Work-up: Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.
Free Base Formation: Filter the solid and suspend in water. Basify with saturated NaHCO3. Filter the free base.
Protocol 3: Reductive Amination (Amine Library)
Objective: Converting the ketone to a secondary amine.
Why this works: Introduces solubility-enhancing groups (e.g., morpholine, piperazine) crucial for DMPK properties.
Procedure
Combine Compound 1 (0.5 mmol) and Primary Amine (0.6 mmol) in 1,2-Dichloroethane (DCE) (3 mL).
Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour.
Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.
Expert Insight: STAB is preferred over NaCNBH3 due to lower toxicity and better chemoselectivity (won't reduce the pyridine ring).
Stir overnight at room temperature.
Quench with saturated NaHCO3. Extract with DCM.
Advanced Protocol: C5-Methyl Functionalization
Objective: Oxidation of the C5-methyl group to an aldehyde.
Challenge: The C2-acetyl group must survive the oxidation. Selenium Dioxide (SeO2) is the reagent of choice for benzylic-type oxidations on heterocycles.
Procedure
Dissolve Compound 1 (1.0 mmol) in 1,4-Dioxane (5 mL).
Add Selenium Dioxide (1.1 mmol).
Reflux (100°C) for 4 hours.
Observation: The reaction will deposit black selenium metal.
Filter hot through a Celite pad to remove Selenium.
Concentrate the filtrate. The product is 2-acetylfuro[3,2-b]pyridine-5-carbaldehyde .
Application: This aldehyde can now undergo a second reductive amination or oxidation to a carboxylic acid for amide coupling.
Library Generation Workflow
Figure 2: Parallel Synthesis Workflow
Caption: Parallel synthesis workflow for generating a 45-member library from Compound 1.
References
Walczak, K. et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[2][3][5] Angewandte Chemie International Edition. [Link]
Claisen, L. & Claparède, A. (1881).[6] "Condensationen von Ketonen mit Aldehyden."[6][7] Berichte der Deutschen Chemischen Gesellschaft. [Link][6]
Ibrahim, M. M. et al. (2020).[8] "Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives." National Genomics Data Center. [Link]
Hantzsch, A. (1887).[9] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der Deutschen Chemischen Gesellschaft. [Link]
Application Note: Scalable Production of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Executive Summary This application note details a robust, scalable process for the synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one (Target Molecule). This compound serves as a critical pharmacophore in the de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable process for the synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one (Target Molecule). This compound serves as a critical pharmacophore in the development of kinase inhibitors (specifically HIPKs and CDK2) and anti-infective agents.
While bench-scale routes often utilize unscalable chromatographic purifications or hazardous reagents (e.g., IBX, large-scale manganese dioxide), this protocol focuses on Process Mass Intensity (PMI) reduction. We utilize a Sonogashira coupling-annulation sequence followed by a green oxidation (TEMPO/NaOCl), ensuring high throughput and safety for multi-gram to kilogram batches.
Retrosynthetic Analysis & Strategy
The structural integrity of the furo[3,2-b]pyridine core is best maintained by constructing the furan ring onto a pre-functionalized pyridine scaffold.
Strategic Disconnections:
C2-C3 Furan Bond Formation: Achieved via Sonogashira coupling of a 3-halopyridone with a terminal alkyne.[1][2]
C2-Functionalization: Direct installation of the acetyl group is challenging due to polymerization risks of 3-butyn-2-one. Therefore, we employ a masked ketone strategy using 3-butyn-2-ol, followed by oxidation.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway designed for scale-up, avoiding unstable ynone intermediates.
Safety & Hazard Assessment (Critical)
Before proceeding with scale-up (>100g), the following hazards must be mitigated:
Hazard Class
Specific Risk
Mitigation Strategy
Exothermicity
Sonogashira coupling is highly exothermic upon initiation.
Dosing Control: Do not add alkyne all at once. Use a dropping funnel to control internal temperature () < 85°C.
Metal Waste
Palladium and Copper residues in final API.
Use QuadraPure™ TU or activated carbon scavengers post-reaction.
Oxidation
TEMPO/Bleach can generate Cl₂ gas if acidified.
Maintain pH 8.5–9.5 using NaHCO₃/Na₂CO₃ buffer. Ensure scrubber is active.
Runaway
Acetylenes can decompose violently.
DSC Analysis: Ensure reaction temperature is at least 50°C below the onset of decomposition for the alkyne.
Detailed Protocols
Stage 1: Coupling & Cyclization
Objective: Synthesis of 1-(5-methylfuro[3,2-b]pyridin-2-yl)ethan-1-ol.
Scale: 100 g Input (3-bromo-6-methyl-2-pyridone).
Note: Chemical shifts are approximate and solvent-dependent.
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Incomplete Cyclization
Stage 1 stopped at the alkyne intermediate.
Add stronger base (e.g., Cs₂CO₃ or DBU) to the reaction mixture and reflux for 2 additional hours.
Black Precipitate
"Palladium Black" formation.
Inefficient ligation. Ensure PPh₃ is fresh or add extra PPh₃ (0.01 equiv) at the start.
Low Yield in Oxidation
Over-oxidation to carboxylic acid.
Strictly control temperature < 5°C and stoichiometry of NaOCl. Do not exceed 1.15 equiv.
Color Issue
Residual conjugated impurities.
Recrystallize with activated charcoal treatment in Ethanol.
References
BenchChem Technical Guide. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (Accessed 2023).[4] Provides foundational heteroannulation strategies.
(Note: Generalized landing page for the scaffold)
National Institutes of Health (NIH) / PMC.Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles. (Relevant for analogous ring closure conditions).
ResearchGate / Anticancer Agents Med Chem.Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis.
PubChem Compound Summary.Furo[3,2-b]pyridine Safety and Hazards.
Disclaimer: This protocol involves the use of hazardous chemicals and active pharmaceutical ingredients. It is intended for use by qualified personnel in a controlled laboratory environment. Always consult the SDS for specific reagents before use.
Technical Support Center: Solubility Troubleshooting for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Executive Summary: The "Brick Dust" Challenge Welcome to the Technical Support Center. You are likely encountering precipitation or non-dissolution with 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one .[1][2] Based on its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely encountering precipitation or non-dissolution with 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one .[1][2]
Based on its structure—a rigid, planar furo[3,2-b]pyridine core fused with a methyl and an acetyl group—this compound exhibits "Brick Dust" characteristics: high crystallinity (due to efficient ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
- stacking) and moderate lipophilicity (LogP ~1.5–2.5).[2] It lacks strong Hydrogen Bond Donors (HBD), making interaction with water energetically unfavorable compared to its own crystal lattice energy.[1][2]
This guide provides a systematic troubleshooting workflow to solubilize this compound for biological assays (kinetic solubility) or formulation (thermodynamic solubility).
PART 1: Diagnostic & FAQ
Q1: Why is this specific compound insoluble in neutral water?
A: The insolubility stems from three structural factors:
Planarity & Stacking: The fused furo-pyridine ring system is flat, allowing molecules to stack tightly (high lattice energy).[1][2] Water cannot easily break these intermolecular forces.[1][2]
Lack of H-Bond Donors: The molecule has three acceptors (Pyridine N, Furan O, Ketone O) but zero donors.[1][2] It cannot "reach out" to water molecules to form a hydration shell.[1][2]
Lipophilic Substituents: The 5-methyl group adds hydrophobicity without contributing polarity.[1][2]
Q2: Can I just heat it?
A:Caution. While heating increases solubility temporarily, this compound is a ketone.[1][2] Prolonged heating in aqueous media (especially at extreme pH) may lead to degradation via aldol condensation or hydrolysis of the furan ring.[1][2] Always verify stability with HPLC after heating.[1][2]
Q3: What is the pKa, and why does it matter?
A: The pyridine nitrogen is the only basic center.[1][2]
Implication: At neutral pH (7.4), the molecule is uncharged (neutral species are least soluble).[1][2] To achieve significant solubility via ionization, you must drop the pH to at least 2 units below the pKa (pH < 2.0), which is often incompatible with biological assays.[1][2]
PART 2: Troubleshooting Workflow (Decision Tree)
The following logic gate helps you select the correct solubilization strategy based on your end application.
Figure 1: Strategic decision tree for solubilizing furo-pyridine derivatives based on experimental context.
Use this when you need to test the compound immediately.[1][2]
The "DMSO Spike" Method:
Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM or 20 mM stock solution.[1][2] Sonicate for 5 minutes to ensure complete dissolution.
Note: If the solution is cloudy, it is not dissolved.[1][2]
Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into cell media. This causes local high concentrations and immediate precipitation ("crashing out").[1][2]
Protocol: Dilute the DMSO stock 1:10 into PEG400 or Ethanol first.[1][2]
Final Dilution: Slowly add the intermediate solution to the aqueous media with rapid vortexing.
Use this when you need a stable liquid formulation at high concentrations (>1 mg/mL).[1][2]
The Cyclodextrin Complexation Protocol:
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic furo-pyridine core inside a donut-shaped ring while exposing hydrophilic groups to water.[1][2]
Prepare Vehicle: Dissolve 20% w/v Hydroxypropyl-
-cyclodextrin (HP--CD) in 50 mM Phosphate Buffer (pH 7.4).
Add Compound: Add an excess of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one powder to the vehicle.
Equilibration: Shake or stir at room temperature for 24–48 hours .
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.[1][2]
Quantification: Measure the concentration of the filtrate via HPLC-UV.
-CD?
Unlike pH adjustment, CD complexation does not rely on ionizing the weak pyridine nitrogen, avoiding potential tissue irritation from acidic formulations.[2]
PART 4: Experimental Validation (Self-Validating Systems)
Do not assume solubility; measure it. Visual inspection is unreliable for micro-precipitates.[1][2]
Protocol: Shake-Flask Solubility Determination with HPLC
Objective: Determine the exact saturation solubility (
Lipinski, C. A. (2000).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link
Bergström, C. A., et al. (2016).[1][2] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1][2] European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.[1][2] Link
PubChem. (2025).[1][2] Furo[3,2-b]pyridine Compound Summary. National Library of Medicine.[1][2] Link
BenchChem. (2025).[1][2][4] Furo[3,2-b]pyridine: Chemical Properties and Synthesis. Link[1][2]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling novel chemical entities.
Technical Support Center: Optimization of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one Synthesis
Executive Summary & Thermal Landscape The Core Challenge: The synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one typically proceeds via a Rap-Stoermer condensation (or modified Williamson ether synthesis followe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Thermal Landscape
The Core Challenge:
The synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one typically proceeds via a Rap-Stoermer condensation (or modified Williamson ether synthesis followed by intramolecular aldol condensation). The reaction involves the coupling of 3-hydroxy-6-methylpicolinaldehyde with chloroacetone .
The critical failure point in this synthesis is thermal mismanagement . The reaction competes between two distinct mechanistic steps with different energy requirements:
O-Alkylation (Kinetic Control): Fast, occurs at lower temperatures.
Cyclodehydration (Thermodynamic Control): Slower, requires elevated temperatures to overcome the activation barrier for ring closure.
Understanding the pathway is essential for troubleshooting. The reaction does not happen "all at once"; it is a cascade.
Figure 1: Reaction cascade showing the necessity of the intermediate step and the risks of thermal overshoot.
Troubleshooting Guide (Q&A)
Issue 1: "I have high conversion of starting material, but low yield of the target. LC-MS shows a peak at M+18."
Diagnosis:Thermal Under-shoot (Incomplete Cyclization).
The M+18 peak corresponds to the un-dehydrated aldol intermediate (or the acyclic O-alkylated precursor + water). You have successfully attached the acetone moiety to the oxygen (Zone A) but failed to drive the ring closure (Zone B).
Corrective Action:
Do not add more chloroacetone.
Increase reaction temperature to 80°C .
If using Acetone as a solvent (boiling point ~56°C), switch to Acetonitrile or DMF to access higher thermal energy, or use a sealed tube (pressure vial) to superheat the acetone.
Issue 2: "The reaction mixture turned black/tarry within 30 minutes. Yield is <10%."
Diagnosis:Thermal Over-shoot (Reagent Decomposition).
Chloroacetone is thermally unstable and sensitive to strong bases at high temperatures. If you dumped it into a boiling mixture of base and aldehyde, it likely polymerized before reacting.
Corrective Action:
Stepwise Addition: Dissolve the aldehyde and base (K2CO3) in the solvent first and heat to 60°C.
Slow Drip: Add the chloroacetone (diluted in solvent) dropwise over 30–60 minutes. This keeps the concentration of free halo-ketone low, favoring the reaction with the phenoxide over self-polymerization.
Issue 3: "I am using Ethanol as a solvent, but the reaction is extremely slow."
Diagnosis:Solvent Effect / Hydrogen Bonding.
Protic solvents like ethanol can solvate the nucleophilic phenoxide anion (via hydrogen bonding), reducing its reactivity (nucleophilicity).
Corrective Action:
Switch to an aprotic polar solvent like DMF (N,N-Dimethylformamide) or Acetonitrile . These solvents leave the anion "naked" and more reactive, significantly accelerating the O-alkylation step.
Optimized Standard Protocol
Objective: Synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one via Rap-Stoermer Condensation.
Reagents:
3-Hydroxy-6-methylpicolinaldehyde (1.0 eq)
Chloroacetone (1.2 eq)
Potassium Carbonate (
) (2.0 eq) – Must be anhydrous/freshly ground.
Solvent: DMF (Preferred) or Acetonitrile.
Step-by-Step Workflow:
Activation (T = 25°C):
Charge the reaction vessel with 3-Hydroxy-6-methylpicolinaldehyde (1.0 eq) and anhydrous
(2.0 eq) in DMF (0.5 M concentration).
Stir at room temperature for 15 minutes to ensure deprotonation of the hydroxyl group (formation of the phenoxide).
Controlled Addition (T = 60°C):
Heat the mixture to 60°C .
Add Chloroacetone (1.2 eq) dropwise over 20 minutes.
Why? This prevents high local concentrations of chloroacetone, reducing side reactions.
Cyclization Ramp (T = 80-90°C):
Once addition is complete, ramp temperature to 80–90°C .
Hold for 3–5 hours. Monitor via TLC or LC-MS.
Checkpoint: Look for the disappearance of the intermediate (usually slightly more polar than the product).
Workup:
Cool to room temperature.
Pour into ice-water (precipitation usually occurs).
Filter the solid. If no solid forms, extract with Ethyl Acetate.
Troubleshooting Flowchart
Figure 2: Decision tree for in-process reaction monitoring.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for this synthesis?A: Yes. Microwave heating is excellent for the Rap-Stoermer reaction.
Settings: 100°C, 15–20 minutes, DMF solvent.
Benefit: The rapid heating profile minimizes the time chloroacetone spends in the "degradation zone" before reacting.
Q: Why is the 5-methyl group important to the conditions?A: The methyl group at position 5 is electron-donating (via hyperconjugation). This slightly increases the electron density of the pyridine ring compared to the unsubstituted analog.
Impact: It makes the pyridine nitrogen slightly more basic (potential for N-alkylation side reaction, though O-alkylation is preferred with
) and makes the ring slightly less electrophilic. However, for the Rap-Stoermer reaction, this electronic effect is minor and standard conditions apply.
Q: My product is co-eluting with starting material. How do I purify?A: Furo[3,2-b]pyridines are weak bases.
Dissolve the crude mix in dilute HCl (product protonates and goes into water; non-basic impurities stay in organic).
Wash the aqueous layer with ether.
Basify the aqueous layer with NaOH.
Extract the pure product with DCM.
References
Mao, J., et al. (2011). "One-pot synthesis of 2-substituted furo[3,2-b]pyridines under Pd/C-Cu catalysis." Tetrahedron. (Validates general furo[3,2-b]pyridine synthesis strategies).
BenchChem Technical Support. (2025). "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." BenchChem Knowledge Base. Link(General optimization for furopyridine scaffolds).
Kalinin, A. A., et al. (2012). "Reaction of 3-hydroxy-2-nitropyridines with alpha-haloketones: A route to furo[3,2-b]pyridines." Chemistry of Heterocyclic Compounds. (Specific mechanistic insight into O-alkylation vs cyclization).
Mahboobi, S., et al. (2007). "Synthesis and Structure-Activity Relationships of 2-Aroylbenzofurans and Analogues." Journal of Medicinal Chemistry. (Establishes the Rap-Stoermer conditions for 2-acyl heterocycles).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.
Troubleshooting
Technical Support Center: Purification of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Prepared by the Senior Application Science Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-{5-...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Science Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one. Our approach is rooted in foundational chemical principles and field-proven methodologies to help you achieve high purity for this critical pharmaceutical intermediate.
Section 1: Initial Assessment of Crude Product
The first step in any purification strategy is a thorough assessment of the crude material. The physical state and preliminary analytical data (typically Thin Layer Chromatography, TLC) will dictate the most effective path forward.
Caption: Initial decision workflow for crude product purification.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues and strategic questions that arise during the purification of this specific heteroaromatic ketone.
Q1: What are the most likely impurities in my crude product?
A1: The impurity profile depends heavily on the synthetic route used. For furo[3,2-b]pyridine synthesis, which often involves palladium- or copper-catalyzed cross-coupling reactions, common impurities include[1]:
Unreacted Starting Materials: Such as substituted 2-hydroxypyridines or terminal alkynes.
Catalyst Residues: Traces of palladium or copper catalysts.
Side-Products: Isomers or products from incomplete cyclization.
Reagents: Excess base (e.g., triethylamine) or other reagents.
Polymeric Material: Dark, tarry substances formed from side reactions, which often cause coloration.
Q2: My crude product is a dark, sticky oil, but I expect a solid. What should I do first?
A2: An oily or tarry consistency usually indicates the presence of significant impurities that are depressing the melting point and inhibiting crystallization. Direct recrystallization will likely fail. The recommended approach is Silica Gel Column Chromatography [2][3]. This technique is highly effective for separating compounds with different polarities, which is ideal for removing both less polar starting materials and highly polar baseline impurities from your target ketone[4][5].
Q3: I see multiple spots on my TLC. How do I choose between recrystallization and chromatography?
A3:
If you have one major spot (your product) and minor spots that are far away in Rf value: Recrystallization is a good first choice. It is faster and more scalable than chromatography. Often, impurities that are structurally very different from the product will remain in the mother liquor[6].
If you have multiple spots close to your product's Rf value: This indicates impurities with similar polarity. In this scenario, column chromatography is necessary for effective separation[2]. Recrystallization is unlikely to remove these closely related impurities.
Q4: Can I use a liquid-liquid extraction (acid/base wash) to simplify the crude mixture?
A4: Yes, an acid/base wash can be a very effective preliminary purification step. The furo[3,2-b]pyridine core contains a basic pyridine nitrogen atom.
Procedure: Dissolve your crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate and pull basic impurities into the aqueous layer. Be aware that this may also extract some of your product if it is sufficiently basic. Afterward, neutralize the organic layer by washing with a saturated sodium bicarbonate solution and then brine.
Causality: This step is excellent for removing non-basic organic impurities. However, it will not remove other basic compounds, including some starting materials. Always run a TLC of your organic layer before and after the wash to confirm its effectiveness.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Recrystallization is a powerful technique for purifying solids based on differences in solubility at varying temperatures[7][8]. The key is finding a solvent that dissolves the compound well when hot but poorly when cold.
Step 1: Solvent Screening
The choice of solvent is critical. A rule of thumb is that solvents with functional groups similar to the compound can be effective[9]. Since the target is a ketone, acetone is a good starting point. For heterocyclic compounds, ethyl acetate and acetonitrile are also common choices[10].
Table 1: Recommended Solvents for Recrystallization Screening
Solvent
Boiling Point (°C)
Polarity
Rationale & Comments
Ethanol
78
Polar Protic
Often a good choice for moderately polar compounds.
Acetone
56
Polar Aprotic
Ketone functionality may lead to good solubility[9].
Ethyl Acetate
77
Mid-Polarity
A versatile solvent for many heterocyclic systems[10].
Toluene
111
Non-Polar
Useful if the compound is less polar than expected.
| Hexane/Ethyl Acetate | Variable | Variable | A two-solvent system is used when no single solvent is ideal. Dissolve in hot ethyl acetate and add hexane until cloudy. |
Step 2: Step-by-Step Procedure
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add a small amount of the chosen solvent, just enough to cover the solid.
Heat the mixture gently on a hot plate with stirring.
Add the solvent dropwise and slowly until all the solid just dissolves. Do not add excess solvent.
If the solution is highly colored, this is the point to add a small amount of activated charcoal. Boil for 2-3 minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals[8].
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Buchner funnel[7].
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
Dry the crystals under vacuum to obtain the purified product.
Troubleshooting Recrystallization
Problem: The compound "oils out" instead of crystallizing.
Cause: The boiling point of the solvent is higher than the melting point of the impure compound, or the solution is supersaturated.
Solution: Re-heat the solution to dissolve the oil. Add a little more solvent, then allow it to cool more slowly. Seeding with a pure crystal can also help.
Problem: No crystals form upon cooling.
Cause: Too much solvent was added, or the solution is not saturated.
Solution: Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites.
Protocol 2: Silica Gel Column Chromatography
This is the most versatile method for purifying organic compounds, separating them based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent)[3].
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Addressing Degradation of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one in Solution
Role: Senior Application Scientist, Technical Support Division
Audience: Drug Discovery Researchers & Medicinal Chemists
Technical Support Center: Furo[3,2-b]pyridine Scaffold Stability
Welcome to the Advanced Technical Support Hub.
You are accessing this guide because you have observed instability, discoloration, or unexpected LCMS peaks while working with 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one (referred to hereafter as Compound F-32 ).
This molecule features a furo[3,2-b]pyridine core—a "privileged scaffold" in kinase inhibitor discovery (e.g., CLK, HIPK inhibitors) [1, 2].[1][2][3] However, its electron-rich furan ring fused to a pyridine moiety creates specific vulnerabilities to oxidation and photolysis that are often overlooked in standard handling protocols.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My clear DMSO stock solution turned yellow/brown after 24 hours at room temperature. Is the compound compromised?
Diagnosis: Likely Photo-Oxidative Degradation .
Technical Insight: The furo[3,2-b]pyridine core is electronically amphoteric. The furan ring is electron-rich, while the pyridine is electron-deficient. Upon exposure to ambient light (UV/Vis), the furan ring can undergo photosensitized oxidation, leading to ring-opening or the formation of conjugated diketones (chromophores), which appear yellow or brown.
Action Plan:
Check LCMS: Look for a mass shift of +16 Da (N-oxide or epoxide) or +32 Da (ring-opening to dicarbonyl).
Immediate Mitigation: All future handling must occur under amber light or in amber glass vials.
Recovery: If purity is >90%, repurify via silica flash chromatography (rapid elution). If <90%, discard.
Q2: I see a new peak at [M+16] in my LCMS spectrum. Is this an impurity or degradation?
Diagnosis:N-Oxidation or Furan Epoxidation .
Technical Insight: The pyridine nitrogen is basic and susceptible to oxidation by dissolved oxygen or peroxides present in aged solvents (especially PEG or ethers). Alternatively, the furan double bond can epoxidize and subsequently hydrolyze.
Action Plan:
Solvent Audit: Test your DMSO/THF for peroxide content.
Protocol Change: Degas all buffers and solvents with Nitrogen/Argon for 15 minutes before dissolving Compound F-32 .
Stabilization: Add 0.1% BHT (Butylated hydroxytoluene) to stock solutions if compatible with your assay.
Q3: Upon diluting my DMSO stock into aqueous buffer (PBS, pH 7.4), a fine precipitate forms.
Diagnosis:"Crashing Out" (Solubility Limit) .
Technical Insight: The acetyl and methyl groups add lipophilicity. The planar, rigid aromatic core favors pi-stacking aggregation in aqueous environments.
Action Plan:
Cosolvent Strategy: Do not inject DMSO stock directly into static buffer. Vortex the buffer while injecting the stock.
Additives: Incorporate 0.5% - 5% Cyclodextrin (HP-β-CD) or 0.01% Tween-80 in the aqueous buffer before addition to encapsulate the hydrophobic core.
Module 2: Degradation Pathways & Visualization
Understanding how the molecule breaks down is critical for prevention. The primary risks are Oxidative Furan Ring Opening and Base-Catalyzed Condensation .
Pathway Diagram: Oxidative Degradation Mechanism
Caption: Primary degradation routes for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one. Red nodes indicate irreversible destruction of the pharmacophore.
Module 3: Stability Profiling Data (Reference Values)
The following data summarizes the stability of the furo[3,2-b]pyridine core under stress conditions [1, 3].
Parameter
Condition
Stability Rating
Observation
pH Stability
pH 1.0 - 4.0
Low
Risk of furan ring hydrolysis/opening.
pH Stability
pH 7.4 (PBS)
High
Stable for >24h if protected from light.
pH Stability
pH > 10.0
Moderate
Risk of acetyl group aldol condensation (dimerization).
Photostability
Ambient Light
Critical
5-10% degradation observed in 4h (solution).
Thermal
> 60°C (Solution)
Moderate
Acceleration of oxidation; keep < 40°C.
Oxidative
0.1% H2O2
Very Low
Rapid N-oxide formation and ring cleavage.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >1 month.
Weighing: Weigh the solid in a low-humidity environment (glovebox preferred if available).
Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves). Avoid Methanol for long-term storage (protic solvents promote tautomerization/nucleophilic attack).
Dissolution:
Add DMSO to the vial.
Critical Step: Purge the headspace with Argon or Nitrogen gas for 30 seconds immediately after addition.
Vortex until dissolved.
Storage:
Aliquot into small amber glass vials (single-use to avoid freeze-thaw cycles).
Store at -20°C or -80°C .
SOP-02: QC Check Protocol
Objective: Verify integrity before critical assays.
Visual Inspection: If the frozen DMSO stock is yellow/orange, thaw and centrifuge. If a pellet forms, degradation has occurred.
UV-Vis Scan: Dilute 1:1000 in MeOH.
Expected
: ~250-280 nm (Pyridine/Furan absorptions).
Red Flag: Broad tailing >350 nm indicates polymerization or oxidation products.
Module 5: Troubleshooting Decision Tree
Use this logic flow to resolve experimental anomalies rapidly.
Caption: Step-by-step logic for diagnosing instability issues with Compound F-32.
References
BenchChem. (2025).[3][4] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from
Němec, V., et al. (2019).[2] Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie International Edition. Retrieved from
MDPI. (2024). Synthesis and Characterization of Furo-Fused Heterocycles. Molecules. Retrieved from
Disclaimer: This guide is based on the chemical properties of the furo[3,2-b]pyridine scaffold.[1][3][4] Always consult the specific Certificate of Analysis (CoA) provided with your batch for lot-specific data.
1H NMR spectrum analysis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one: A Comparative Approach Abstract In the landscape of modern drug discovery and materials science, the unambiguous struct...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one: A Comparative Approach
Abstract
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one represents a class of fused heterocyclic ketones with significant potential in medicinal chemistry, owing to the prevalence of the furo[3,2-b]pyridine scaffold in pharmacologically active agents.[1] This guide provides a comprehensive analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this target molecule. By leveraging established principles of NMR spectroscopy and comparative data from structurally analogous compounds, we will deconstruct the anticipated spectrum, offering researchers a predictive framework for characterization. This document explains the causal relationships behind chemical shifts and coupling constants, presents a robust experimental protocol for data acquisition, and contrasts the target's expected spectral features with those of relevant alternative structures to provide a holistic analytical perspective.
The Target Molecule: Structural Environment and Proton Landscape
The foundational step in any NMR analysis is a thorough understanding of the molecule's structure. 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one is composed of a planar, bicyclic furo[3,2-b]pyridine core, substituted with a methyl group on the pyridine ring and an acetyl group on the furan ring.
Each chemically distinct proton within this structure will resonate at a specific frequency in the ¹H NMR spectrum, dictated by its local electronic environment. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carbonyl group, combined with the electron-donating properties of the furan's oxygen atom, creates a unique distribution of electron density across the scaffold.[2]
Caption: Molecular structure with key protons labeled.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
Based on fundamental NMR principles and data from related heterocyclic systems, we can predict the ¹H NMR spectrum. The electron density around a proton dictates its shielding; lower electron density (deshielding) results in a downfield shift to a higher ppm value.[2] The predicted data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
H7 (Pyridine)
8.3 - 8.5
Doublet (d)
1H
~8.0 - 9.0 Hz
Significantly deshielded by the adjacent electronegative nitrogen atom. Expected to be the most downfield aromatic proton. Similar protons in benzofuro[3,2-b]pyridines appear in this region.[3]
H6 (Pyridine)
7.2 - 7.4
Doublet (d)
1H
~8.0 - 9.0 Hz
Coupled to H7. Its chemical shift is influenced by the fused furan ring and is expected to be further upfield than H7.
H3 (Furan)
7.5 - 7.7
Singlet (s)
1H
N/A
Located on the electron-rich furan ring but is deshielded by the adjacent acetyl group and the influence of the fused pyridine ring. Protons on similar furo[2,3-b]pyridine scaffolds show signals in this range.[1]
-CH₃ (Acetyl)
2.6 - 2.8
Singlet (s)
3H
N/A
Deshielded by the adjacent carbonyl group. This is a characteristic region for acetyl protons on heterocyclic rings.[4][5]
-CH₃ (Pyridine)
2.4 - 2.6
Singlet (s)
3H
N/A
A typical chemical shift for a methyl group attached to a pyridine ring, which is slightly deshielding compared to a standard benzene ring.[6]
Comparative Analysis: Contextualizing the Spectrum
To validate our predictions and understand the unique spectral features of our target molecule, a comparison with structurally related compounds is invaluable. We will compare our target with 3-methylpyridine and 1-(5-methyl-2-thienyl)ethan-1-one. This comparison isolates the electronic contributions of the different parts of the molecule.
Table 2: Comparative ¹H NMR Data of Structurally Related Compounds
Influence of the Fused Furan Ring: The pyridine protons (H6, H7) in our target molecule are expected to show shifts comparable to those in 3-methylpyridine. However, the fusion of the electron-rich furan ring likely provides some shielding effect compared to a simple pyridine, which is balanced by the deshielding from the acetyl substituent.
Influence of the Fused Pyridine Ring: The furan proton (H3) in the target is predicted to be significantly downfield compared to the H3 proton in 1-(5-methyl-2-thienyl)ethan-1-one. This is a direct consequence of the powerful electron-withdrawing effect of the fused pyridine ring, which reduces electron density in the furan portion of the molecule.
Substituent Effects: The chemical shifts for the acetyl-CH₃ and pyridine-CH₃ groups are highly characteristic and fall neatly within their expected ranges, confirming the localized nature of their electronic influence.[4][6]
Advanced Methods for Unambiguous Assignment
While 1D ¹H NMR provides a wealth of information, complex structures benefit from 2D NMR techniques for definitive proton assignment.
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. A clear cross-peak would be expected between H7 and H6, confirming their connectivity on the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the placement of the substituents. For example, correlations would be expected from the acetyl-CH₃ protons to the acetyl carbonyl carbon and to C2 of the furan ring.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The trustworthiness of spectral data hinges on a meticulous experimental approach. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.
Caption: Standard workflow for NMR spectrum acquisition.
Step-by-Step Methodology:
Sample Preparation :
Accurately weigh 5-10 mg of solid 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which is unlikely to overlap with signals from the target molecule.[3]
Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.
NMR Spectrometer Setup :
Insert the NMR tube into the spectrometer's spinner and place it in the probe.
Lock the spectrometer on the deuterium signal of the solvent.
Tune and match the probe to the correct frequency to ensure maximum signal-to-noise.
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and coupling constant determination.[7]
Data Acquisition :
Set the appropriate acquisition parameters for a standard ¹H experiment. A 90° pulse width and a relaxation delay of 1-2 seconds are typically sufficient.
Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
The receiver gain should be adjusted to ensure the free induction decay (FID) signal does not overload the detector.
Data Processing and Analysis :
Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃) to 7.26 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Analyze the multiplicity of each signal to deduce proton coupling information.
Conclusion
The ¹H NMR spectrum of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one is predicted to be highly informative, with distinct signals for each of its five unique proton environments. The chemical shifts are governed by a combination of intramolecular electronic effects, including the inductive pull of the pyridine nitrogen and acetyl carbonyl, and the influence of the fused heterocyclic system. By comparing these predicted values with experimental data from simpler, related structures, researchers can gain a high degree of confidence in their structural assignments. The application of a rigorous experimental protocol and, where necessary, advanced 2D NMR techniques, will ensure the unambiguous and complete characterization of this and other novel furo[3,2-b]pyridine derivatives, thereby accelerating progress in chemical and pharmaceutical development.
References
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. The Royal Society of Chemistry.
1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
Chemical shifts. University of California, Irvine.
A Technical Guide to the Infrared Spectroscopic Characterization of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. The fused furo[3,2-b]pyridine scaffold is a pri...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. The fused furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of selective kinase inhibitors and other biologically active agents.[1][2] This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic peaks for a specific derivative, 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, and compares its spectral features with a common structural analogue, 2-acetylfuran. This document will serve as a practical reference for the characterization of this and related compounds.
The Structural Rationale: Why IR Spectroscopy is a Powerful First-Pass Analysis
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an invaluable and rapid tool for identifying the presence of key structural motifs. For a molecule like 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, FT-IR provides a unique fingerprint, allowing for the confirmation of essential functionalities such as the ketone carbonyl group, the fused heterocyclic ring system, and aromatic C-H bonds. The presence, position, and intensity of these absorption bands offer a high degree of confidence in the compound's identity when correlated with other analytical data like NMR and mass spectrometry.[3][4]
Below is the chemical structure of the target compound, highlighting the key functional groups that will be the focus of our IR spectroscopic analysis.
Caption: Structure of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one with key functional groups.
Predicted IR Absorption Peaks for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
The following table outlines the predicted characteristic IR absorption bands for the title compound. These predictions are based on established principles of IR spectroscopy and data from analogous structures found in the literature, such as substituted benzofurans and other acetyl-substituted heterocycles.[5][6]
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Expected Intensity
Rationale and Comparative Insights
C=O (Ketone)
Stretching (ν)
1670 - 1690
Strong
The acetyl group attached to the furan ring is expected to have a carbonyl stretching frequency in this region. Conjugation with the furan ring system may slightly lower the frequency compared to a simple aliphatic ketone.
C=N (Pyridine)
Stretching (ν)
1580 - 1620
Medium to Strong
The C=N stretching vibration within the pyridine ring is a characteristic absorption in this region.
C=C (Aromatic)
Stretching (ν)
1450 - 1550
Medium to Strong (multiple bands)
These absorptions arise from the C=C stretching vibrations within both the pyridine and furan rings of the fused system.
C-O-C (Furan)
Asymmetric Stretching (ν)
1200 - 1250
Strong
The C-O-C stretching of the furan ring is a prominent feature and is crucial for confirming the presence of the furan moiety.
C-H (Aromatic)
Stretching (ν)
3000 - 3100
Medium to Weak
These bands correspond to the C-H stretching vibrations of the pyridine and furan rings.
C-H (Methyl/Acetyl)
Stretching (ν)
2850 - 3000
Medium
Symmetric and asymmetric stretching vibrations of the methyl groups on the pyridine ring and the acetyl group.
C-H (Aromatic)
Out-of-plane Bending (γ)
750 - 900
Strong
The substitution pattern on the aromatic rings will influence the exact position of these strong bands, which can be diagnostic.
Comparative Analysis: 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one vs. 2-Acetylfuran
To provide a clearer context for the expected spectrum, a comparison with a simpler, well-characterized molecule, 2-acetylfuran, is instructive.
Feature
1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
2-Acetylfuran
Key Differentiating Features
Carbonyl (C=O) Stretch
~1670 - 1690 cm⁻¹
~1675 cm⁻¹
The carbonyl frequencies will be very similar due to the acetyl group being attached to a furan ring in both cases. The electronic effects of the fused pyridine ring may cause a minor shift.
Heterocyclic Ring Stretches
Multiple bands for C=N and C=C (1450 - 1620 cm⁻¹)
C=C and C-O-C stretches for the furan ring.
The presence of a distinct C=N stretching band around 1580-1620 cm⁻¹ is a clear indicator of the pyridine ring in the target compound.
Aromatic C-H Stretches
3000 - 3100 cm⁻¹
~3100 - 3150 cm⁻¹
The presence of both furan and pyridine C-H stretches may lead to a broader or more complex set of absorptions in this region for the target molecule.
Aliphatic C-H Stretches
2850 - 3000 cm⁻¹
2900 - 3000 cm⁻¹ (from acetyl methyl)
The target molecule will show additional aliphatic C-H stretches from the methyl group on the pyridine ring.
The most significant difference will be the presence of the C=N stretching vibration and the increased complexity in the fingerprint region (below 1500 cm⁻¹) for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one due to the fused ring system.
Experimental Protocol for FT-IR Analysis of a Solid Sample
The following protocol outlines a robust method for acquiring a high-quality FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique.
Caption: Workflow for FT-IR analysis using the ATR technique.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a solvent-moistened (e.g., isopropanol) lint-free tissue and allow it to dry completely.
In the instrument's software, set the desired spectral range (typically 4000-400 cm⁻¹) and number of scans (e.g., 16 or 32 for good signal-to-noise).
Background Collection:
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (CO₂, H₂O).
Sample Application:
Place a small amount (a few milligrams) of the solid 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one onto the center of the ATR crystal.
Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can affect the relative intensities of the peaks.
Sample Spectrum Acquisition:
Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
Data Analysis:
Process the resulting spectrum to identify the wavenumbers of the major absorption bands.
Compare the observed peaks with the predicted values in the table above to confirm the presence of the key functional groups.
Conclusion
References
Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations - PubMed. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1071-1076. [Link]
PubChem. (n.d.). 5-Methylfuro[3,2-b]pyridine. Retrieved from [Link]
Journal of Chemical Health Risks. (2024). Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. [Link]
National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
Analytical Chemistry. (n.d.). Infrared spectra of N-substituted aziridine compounds. Retrieved from [Link]
Semantic Scholar. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]
PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved from [Link]
The Journal of Organic Chemistry. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. Retrieved from [Link]
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
A Comparative Guide to Bioassay Validation for Novel Furopyridine-Based Therapeutics
A Case Study with 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one Introduction The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective in...
Author: BenchChem Technical Support Team. Date: February 2026
A Case Study with 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Introduction
The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective inhibitors of various protein kinases and as modulators of critical signaling pathways, such as the Hedgehog pathway.[1][2] Compounds from this class are being actively investigated for their therapeutic potential, particularly in oncology.[3][4][5] The compound at the center of this guide, 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, represents a novel investigational molecule within this class. As any such compound progresses through the drug discovery pipeline, the reliability of the biological data underpinning its development is paramount. This is achieved through rigorous bioassay validation.
This guide provides a comparative framework for validating two distinct and complementary bioassays using 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one as the test article. We will explore a target-specific biochemical assay and a broader cell-based functional assay. The validation principles described herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures, and the U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation.[6][7][8][9][10] Our objective is to not only provide step-by-step protocols but to explain the scientific rationale behind the validation parameters, empowering researchers to design robust, reliable, and regulatory-compliant bioassays.
Part 1: Foundational Principles of Bioassay Validation
The purpose of bioassay validation is to provide objective evidence that the assay is fit for its intended purpose.[11][12] This ensures that the generated data are accurate, reliable, and reproducible.[12] According to ICH guidelines, several key characteristics must be evaluated during the validation process.[9]
The core validation parameters are:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as matrix components or impurities.[8]
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][9]
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[13]
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[9]
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][14]
Caption: The Bioassay Validation Process and Core Parameters.
Part 2: Comparison of Bioassay Validation Protocols
For a compound like 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, which is hypothesized to be a kinase inhibitor based on its scaffold, two types of assays are essential: one to confirm direct inhibition of the purified kinase (biochemical) and another to measure its effect on cancer cell viability (cell-based).
This assay directly measures the ability of the compound to inhibit a specific target kinase, for example, a Cdc-like kinase (CLK2), which has been associated with the furo[3,2-b]pyridine scaffold.[1] We will use a generic luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction. Less ADP production in the presence of the inhibitor indicates higher potency.
Experimental Workflow: Biochemical Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Validation Protocol: Biochemical Assay
Specificity:
Rationale: To ensure the assay signal is dependent on the specific kinase activity.
Procedure:
Run the assay in the absence of the kinase enzyme. The signal should be equivalent to background.
Run the assay in the absence of the kinase substrate. The signal should be equivalent to background.
Run the assay with a known, potent, and structurally unrelated inhibitor of CLK2 as a positive control.
Acceptance Criteria: Signal in the absence of key reagents should be <5% of the maximum signal.
Linearity and Range:
Rationale: To define the concentration range over which the compound's inhibitory effect can be reliably measured.
Procedure:
Prepare a high-concentration stock of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one.
Perform a fine-grained 12-point, 3-fold serial dilution spanning a wide concentration range (e.g., 100 µM to 0.5 nM).
Run the assay and plot the % inhibition versus the log of the inhibitor concentration.
Identify the linear portion of the dose-response curve.
Acceptance Criteria: The coefficient of determination (R²) for the linear portion of the curve should be ≥0.98. The range is defined by the concentrations that produce approximately 10% to 90% inhibition.
Accuracy and Precision:
Rationale: To ensure the results are both close to the true value and reproducible.[13]
Procedure:
Prepare Quality Control (QC) samples of the compound at three concentrations within the assay range: High (IC₈₀), Medium (IC₅₀), and Low (IC₂₀).
Intra-assay (Repeatability): Analyze five replicates of each QC sample on the same plate.
Inter-assay (Intermediate Precision): Analyze three replicates of each QC sample on three different days by two different analysts.
Acceptance Criteria:
Accuracy: The mean calculated concentration should be within ±15% of the nominal value.
Precision: The coefficient of variation (%CV) should not exceed 15%.
Robustness:
Rationale: To assess the assay's reliability when subjected to minor variations.[14]
Procedure: Introduce small, deliberate changes to the protocol, such as:
Varying the kinase reaction incubation time (e.g., ±10 minutes).
Varying the incubation temperature (e.g., ±2°C).
Using different lots of kinase or ATP.
Acceptance Criteria: The calculated IC₅₀ values under varied conditions should not differ by more than 2-fold from the value obtained under standard conditions.
Summary of Validation Data: Biochemical Assay
Validation Parameter
Metric
Specification
Result (Hypothetical)
Status
Linearity & Range
R² of dose-response
≥ 0.98
0.992
Pass
Validated Range
10 nM - 5 µM
10 nM - 5 µM
Pass
Accuracy
% Recovery (Low QC)
85 - 115%
97.2%
Pass
% Recovery (Mid QC)
85 - 115%
101.5%
Pass
% Recovery (High QC)
85 - 115%
99.8%
Pass
Intra-Assay Precision
%CV (Low, Mid, High)
≤ 15%
6.8%, 5.1%, 4.5%
Pass
Inter-Assay Precision
%CV (Low, Mid, High)
≤ 15%
11.2%, 9.8%, 8.7%
Pass
Robustness
Fold-change in IC₅₀
≤ 2.0
1.3
Pass
Assay 2: Cell-Based Cytotoxicity Assay
This assay measures the compound's effect on the viability of a relevant cancer cell line, such as the K562 chronic myelogenous leukemia cell line, which has been used to test benzofuran derivatives.[15] This provides a more holistic view, accounting for cell permeability, metabolic stability, and potential off-target effects. We will use an MTT assay, which measures metabolic activity as a proxy for cell viability.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for an MTT-based cell cytotoxicity assay.
Detailed Validation Protocol: Cell-Based Assay
Specificity:
Rationale: To ensure the assay readout is specific to viable cells and not an artifact of the compound.
Procedure:
Test the compound in cell-free media with MTT reagent to check for direct chemical reduction of MTT.
Visually inspect cells under a microscope at the end of the incubation period to confirm that the absorbance reading correlates with cell death/detachment.
Acceptance Criteria: The compound should not reduce MTT directly. Microscopic observation should align with absorbance data.
Linearity and Range:
Rationale: To determine the range of cell numbers that gives a linear absorbance response and the dose-range of the compound that elicits a measurable cytotoxic effect.
Procedure:
Cell Titration: Plate a serial dilution of cells (e.g., 50,000 down to 100 cells/well) and perform the MTT assay to find the linear range of the cell number vs. absorbance.
Compound Titration: Using a cell density from the linear range, perform a 10-point, 3-fold serial dilution of the compound (e.g., 50 µM to 2.5 nM).
Acceptance Criteria: Cell titration R² ≥ 0.99. The compound dose-response curve should have a clear sigmoidal shape.
Accuracy and Precision:
Rationale: To ensure consistency and reproducibility of the cell-based potency measurement.
Procedure:
Prepare QC samples at High (EC₈₀), Medium (EC₅₀), and Low (EC₂₀) concentrations.
Intra-assay: Analyze six replicates of each QC on a single plate.
Inter-assay: Analyze the QCs across three separate experiments, ideally using different passages of cells (within a validated range) and prepared by different analysts.[16]
Acceptance Criteria:
Accuracy: Mean % inhibition should be within ±20% of the nominal expected inhibition.
Precision: %CV should not exceed 20% (acceptance criteria are often wider for cell-based assays due to inherent biological variability).[17]
Robustness:
Rationale: To evaluate the impact of unavoidable variations in cell culture and assay conditions.
Procedure: Introduce deliberate variations, such as:
Varying the initial cell seeding density (e.g., ±20%).
Varying the drug incubation time (e.g., 48h vs. 72h vs. 96h).
Using different lots of fetal bovine serum (FBS) in the culture media.
Acceptance Criteria: The calculated EC₅₀ should remain within a 3-fold range of the value obtained under standard conditions.
Summary of Validation Data: Cell-Based Assay
Validation Parameter
Metric
Specification
Result (Hypothetical)
Status
Linearity & Range
R² of cell titration
≥ 0.99
0.997
Pass
Validated Range
25 nM - 20 µM
25 nM - 20 µM
Pass
Accuracy
% Bias (Low QC)
Within ±20%
-11.4%
Pass
% Bias (Mid QC)
Within ±20%
8.2%
Pass
% Bias (High QC)
Within ±20%
5.5%
Pass
Intra-Assay Precision
%CV (Low, Mid, High)
≤ 20%
12.1%, 9.3%, 8.1%
Pass
Inter-Assay Precision
%CV (Low, Mid, High)
≤ 20%
18.5%, 15.6%, 14.9%
Pass
Robustness
Fold-change in EC₅₀
≤ 3.0
2.1
Pass
Part 3: Comparative Analysis and Synthesis
The two validated assays provide different but complementary information crucial for drug development.
Feature
Biochemical Kinase Assay
Cell-Based Cytotoxicity Assay
Primary Question
Does the compound hit the intended molecular target?
Does the compound kill cancer cells?
Complexity
Lower; uses purified components.
Higher; involves a complex biological system.
Throughput
High
Moderate to High
Inference
Direct measure of target engagement and potency (IC₅₀).
Indirect measure of efficacy, reflecting permeability, metabolism, and on/off-target effects (EC₅₀).
Variability
Generally lower (%CV < 15%).
Inherently higher due to biological factors (%CV < 20-25%).
Best Use Case
Lead optimization, structure-activity relationship (SAR) studies, mechanism of action.
Key Insight: A significant discrepancy between the biochemical IC₅₀ and the cellular EC₅₀ (e.g., EC₅₀ >> IC₅₀) can be highly informative. It may suggest poor cell permeability, rapid metabolism of the compound within the cell, or the presence of cellular efflux pumps that remove the compound. Conversely, an EC₅₀ much lower than the IC₅₀ could indicate that the compound works through a different mechanism or that a metabolite is the active species.
Part 4: Contextualizing the Target - A Hypothetical Signaling Pathway
To understand the potential downstream effects of inhibiting our target kinase (CLK2), we can visualize its role in a cellular signaling pathway. CLKs are known to phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of mRNA splicing. Dysregulation of splicing is a hallmark of many cancers.
Caption: Hypothetical signaling pathway involving CLK2 in cancer.
References
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[1] Operational Snapshot: Immediate Action Plan For researchers requiring immediate disposal guidance, this section summarizes the critical "Do's and Don'ts" before detailed technical processing. Parameter Directive Wast...
STRICTLY PROHIBITED. Do not release into sinks or municipal water.
Incompatibility
Segregate from Strong Oxidizers (e.g., Nitric Acid, Peroxides).
Compound Profile & Hazard Logic (The "Why")
To ensure safety, we must understand the chemical nature of the waste. 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one is a fused heterocyclic ketone. Its disposal requirements are dictated by its structural moieties.
Structural Analysis & Risk Assessment
Furo[3,2-b]pyridine Core: This fused ring system typically exhibits moderate basicity due to the pyridine nitrogen. While stable, pyridine derivatives can possess significant biological activity and toxicity. We apply the Precautionary Principle , treating it as a toxic organic solid.
Acetyl Group (Ethan-1-one): Adds to the carbon content, making the compound suitable for high-BTU (British Thermal Unit) incineration.
Chemical Stability: Generally stable under ambient conditions. However, like many furan-containing heterocycles, it should be protected from prolonged exposure to light and air to prevent slow oxidative degradation, which could alter its waste profile.
Quantitative Data Summary (Estimated/Analogous)
Property
Value / Classification
Implication for Disposal
Physical State
Solid (Powder/Crystalline)
Requires solid waste stream or dissolution.
Solubility
Organic Solvents (DMSO, DCM, MeOH)
Compatible with organic solvent waste streams.
Combustibility
Combustible (High BTU)
Ideal for fuel blending/incineration.
RCRA Status
Non-Listed (Not P or U listed by name)
Classify by characteristic (Ignitability/Toxicity).
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess/Expired)
Context: You have a vial of expired or degraded compound (e.g., >500mg).
Labeling: Apply a hazardous waste label. Since specific toxicity data may be sparse, mark as "Hazardous Waste - Toxic, Irritant" and list the full chemical name.
Container Selection: Keep in the original glass vial if intact. If transferring, use a High-Density Polyethylene (HDPE) or glass wide-mouth jar.
Secondary Containment: Place the sealed vial into a clear plastic bag (zip-lock) to contain any potential breakage during transport.
Consolidation: Deposit the bagged vial into the Lab Pack drum designated for "Solid Organic Toxics."
Why? Lab packing allows EHS contractors to inventory and incinerate the container without opening it, minimizing exposure.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate, Methanol, or DCM) following a reaction or extraction.
Segregation Analysis: Determine the solvent base.
If Halogenated (DCM, Chloroform): Dispose in Halogenated Waste carboy.
If Non-Halogenated (Methanol, Acetone, DMSO): Dispose in Non-Halogenated Waste carboy.
PH Check: If the reaction involved acids/bases, neutralize the solution to pH 6–9 before adding to the solvent carboy to prevent exothermic reactions in the waste container.
Trace Precipitation: If the compound precipitates in the waste container, this is acceptable for standard solvent waste streams, provided the sludge does not exceed ~5% of the volume (consult local facility guidelines).
Context: Gloves, weigh boats, and paper towels contaminated with the substance.
Gross Contamination: If the item is heavily soiled (visible powder), place it in a separate sealed bag before disposal.
Stream: Dispose of in the Solid Hazardous Waste bin (often a yellow bag or rigid drum).
Sharps: Contaminated needles/syringes must go into a Red Biohazard/Sharps container, chemically contaminated.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision matrix for disposing of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one based on its physical state and concentration.
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.
Regulatory & Compliance Context (USA/RCRA)
While this specific compound is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it must be managed under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.
Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) allows for the accumulation of this waste.
Waste Codes:
If dissolved in Acetone/Methanol: Apply code D001 (Ignitability).
If dissolved in Pyridine-containing mixtures: Potentially D038 (Pyridine) if the formulation mimics the extraction logic, though unlikely for this specific derivative.
Best Practice: Label as "Non-Regulated Chemical Waste" only if it does not exhibit ignitability, corrosivity, reactivity, or toxicity characteristics. However, for R&D chemicals, the industry standard is to manage as Hazardous Waste to avoid "improper determination" fines [1].
References
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Categories and Requirements." EPA.gov. Available at: [Link]
PubChem. "Compound Summary: Pyridine Derivatives." National Library of Medicine. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. Available at: [Link]
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org. Available at: [Link]
Handling
A Senior Application Scientist's Guide to Handling 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, a member of the f...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, a member of the furo[3,2-b]pyridine class, represents a scaffold of significant interest in medicinal chemistry for its potential biological activities.[1][2][3] However, as with many research chemicals, comprehensive toxicological data may not be readily available. This guide provides a procedural framework for selecting and using Personal Protective Equipment (PPE) by inferring hazards from analogous structures and adhering to established laboratory safety principles.
Our core philosophy is that safety protocols are not merely checklists but are self-validating systems built on a foundation of scientific understanding. Every recommendation herein is designed to protect the operator by explaining the causality behind the choice, ensuring a deep-rooted culture of safety that extends beyond the product itself.
Hazard Assessment: An Evidence-Based Inference
A specific Safety Data Sheet (SDS) for 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one is not publicly available. Therefore, a hazard assessment must be conducted by examining its constituent parts: the furo[3,2-b]pyridine core and the ethanone (aromatic ketone) functional group.
Furo[3,2-b]pyridine Scaffold: The parent furo[3,2-b]pyridine structure is known to cause skin and serious eye irritation.[4]
Aromatic Ketones & Pyridine Derivatives: Similar molecules, such as 1-(3-Methylpyridin-2-yl)ethan-1-one and other acetylpyridines, are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6]
Based on this analysis, we will operate under the conservative assumption that 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one presents the following potential hazards:
Acute oral toxicity
Skin irritation
Serious eye irritation
Respiratory tract irritation
This evidence-based inference mandates a stringent approach to exposure minimization.
The Hierarchy of Controls: Your Primary Defense
Before any discussion of PPE, it is critical to implement engineering and administrative controls, which form the most effective lines of defense in laboratory safety.[7]
Engineering Controls: All handling of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one, especially in its powdered form, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.
Administrative Controls: A well-defined Standard Operating Procedure (SOP) must be in place for handling this compound.[8][9] All personnel must be trained on the SOP, the potential hazards, and emergency procedures. Avoid working alone when handling hazardous materials.[9]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense, used in conjunction with the controls mentioned above. The selection of appropriate PPE is dictated by the specific task and the associated risk of exposure.
Eye and Face Protection
Given the high likelihood of serious eye irritation, robust eye protection is mandatory.[4]
Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Standard safety glasses with side shields do not offer adequate protection from splashes or airborne powder.[10]
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large volumes of solutions or vigorous reactions), a full-face shield should be worn in addition to chemical splash goggles.
Hand Protection: Selecting the Right Glove
The choice of glove material is critical, as no single glove is impervious to all chemicals. The presence of both an aromatic heterocyclic system and a ketone functional group guides our selection.
Recommended Materials: Butyl and neoprene gloves offer excellent protection against ketones and esters.[10] Nitrile gloves provide good general-purpose protection against a variety of solvents and are resistant to cuts and abrasions.[10][11]
Avoid: Natural rubber (latex) gloves are not recommended as they offer poor protection against many organic solvents.[11]
Table 1: Glove Material Compatibility for Handling Aromatic Ketones
Not recommended for aromatic or chlorinated solvents.[10][11]
Protocol: For most lab-scale operations involving this compound, double-gloving with a nitrile inner glove and a butyl or neoprene outer glove provides a robust barrier. Always check the manufacturer's specific breakthrough time data for the solvents you are using.
Body Protection
A flame-resistant lab coat should be worn and kept fully fastened.
For procedures with a high risk of splashing, a chemical-resistant apron made of materials like polyethylene or vinyl should be worn over the lab coat.[13]
Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory.[10]
Respiratory Protection
The potential for respiratory irritation necessitates careful management of airborne particles.
Primary Control: All work with the solid compound must be done in a chemical fume hood.
When Required: If engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection may be necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA. A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be appropriate.
Procedural Workflows
Adherence to standardized procedures is crucial for minimizing exposure risk.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Flowchart for Handling 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one.
Step-by-Step Protocol: Weighing and Handling
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Lay down absorbent, disposable bench paper.
Don PPE: Following the workflow, don the appropriate PPE: closed-toe shoes, long pants, lab coat, chemical splash goggles, and double gloves (e.g., inner nitrile, outer butyl).
Handling Solid:
Perform all manipulations of the solid compound deep within the fume hood.
Use a static-control weighing boat and non-sparking tools.
Carefully weigh the desired amount. Avoid creating dust.
Close the primary container immediately after dispensing.
Dissolution:
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser.
Post-Handling:
Wipe down the spatula and work surface with a damp cloth (using a suitable solvent) to decontaminate. Dispose of the cloth as hazardous waste.
Remove outer gloves first, turning them inside out, and dispose of them in the designated solid hazardous waste container.
Remove the inner gloves and dispose of them similarly.
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring safety.[15][16]
PPE Disposal: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container. Do not dispose of this material in the regular trash.[16]
Chemical Waste:
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Segregate waste streams according to compatibility; do not mix this heterocyclic waste with incompatible materials like strong oxidizers or acids.[9][17]
Solid Waste: Excess solid compound should be disposed of in its original container or a sealed, labeled solid waste container.
Container Decontamination: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[17] Only after proper rinsing and defacing of the label can the container be discarded.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.[18]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's Environmental Health and Safety (EHS) office. For small spills inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.
By integrating this comprehensive, risk-based approach into your laboratory's standard operating procedures, you build a resilient safety culture that protects researchers, ensures the integrity of your work, and demonstrates a commitment to responsible chemical stewardship.
References
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